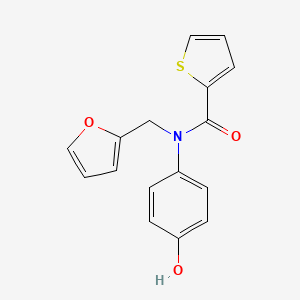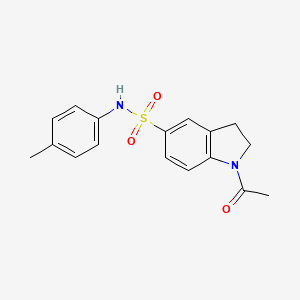![molecular formula C18H19FN2O3S B4240410 1-(4-fluorophenyl)-4-[(phenylsulfonyl)acetyl]piperazine](/img/structure/B4240410.png)
1-(4-fluorophenyl)-4-[(phenylsulfonyl)acetyl]piperazine
Descripción general
Descripción
1-(4-fluorophenyl)-4-[(phenylsulfonyl)acetyl]piperazine, commonly known as FPSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FPSP is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its investigation as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of FPSP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. FPSP has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and proteases, which play important roles in cellular signaling. Additionally, FPSP has been shown to interact with various receptors, such as serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
FPSP has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that FPSP can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, FPSP has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, in the brain. In vivo studies have demonstrated that FPSP can modulate the behavior and cognitive function of animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPSP has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. Additionally, FPSP has a unique chemical structure that allows for the investigation of its potential as a therapeutic agent and drug target. However, one limitation of FPSP is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments that involve its use.
Direcciones Futuras
There are several future directions for research on FPSP. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of FPSP and its interactions with various signaling pathways and receptors. Finally, future research could focus on the development of more potent and selective derivatives of FPSP for use as drug targets and therapeutic agents.
Conclusion
In conclusion, FPSP is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its unique chemical structure and potential as a therapeutic agent and drug target make it an important subject of investigation. Through the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions discussed in this paper, we have gained a deeper understanding of the potential of FPSP for scientific research.
Aplicaciones Científicas De Investigación
FPSP has been investigated for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, FPSP has been studied as a potential therapeutic agent for the treatment of various diseases, such as cancer and inflammation. In neuroscience, FPSP has been investigated for its potential role in regulating neurotransmitter release and neuronal activity. In pharmacology, FPSP has been studied for its potential as a drug target and as a tool for understanding the mechanisms of drug action.
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-15-6-8-16(9-7-15)20-10-12-21(13-11-20)18(22)14-25(23,24)17-4-2-1-3-5-17/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHDBPLDXPRBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4240354.png)


![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4240381.png)
![N-[2-(benzoylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B4240383.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B4240397.png)
![5-[(2-allylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4240399.png)

![4-ethoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4240406.png)


![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4240426.png)